Etafedrine hydrochloride

描述

Historical Context and Evolution of Research Perspectives

The study of etafedrine (B1671326) is rooted in the broader history of research into ephedrine (B3423809) and its derivatives. Ephedrine itself was first isolated in 1885 and saw commercial use starting in 1926. wikipedia.org The synthesis of etafedrine involves the alkylation of ephedrine with ethyl iodide, followed by the preparation of the hydrochloride salt. amazonaws.comdrugbank.com

Early research on etafedrine hydrochloride often positioned it in the context of bronchodilator and decongestant applications. wikipedia.orgamazonaws.comontosight.ai It was an active ingredient in pharmaceutical preparations like Nethaprin and Dalmacol. drugbank.comdrugbank.com Studies from this period, such as a double-blind, placebo-controlled crossover study on a preparation containing this compound, demonstrated its efficacy in improving respiratory function in patients with bronchospastic disease. tandfonline.com The results of one study involving 48 individuals indicated that etafedrine led to significant improvements in lung forced expiratory volume (FEV1) and vital capacity (VC), better sleep, and improved appetite, alongside cough suppression. drugbank.comtandfonline.com

Over time, the focus of academic inquiry has shifted towards a more nuanced understanding of its mechanism of action. A pivotal aspect of this evolution has been the differentiation of etafedrine's effects from those of its parent compound, ephedrine.

Contemporary Academic Significance and Unaddressed Research Questions

Contemporary research highlights the distinct mechanism of this compound. Unlike ephedrine, which acts as both a direct and indirect sympathomimetic by stimulating adrenergic receptors and promoting the release of norepinephrine (B1679862), etafedrine's primary action is as a selective β2-adrenergic receptor agonist. wikipedia.orgdrugbank.comnih.govpatsnap.com This selectivity is a significant finding, as it means etafedrine can mediate its bronchodilator effects without causing the release of norepinephrine. wikipedia.orgamazonaws.comdrugbank.com The N-ethylation of ephedrine appears to suppress the indirect sympathomimetic activity while enhancing its efficacy on beta 2-adrenoceptors. amazonaws.comdrugbank.com

Despite these advancements, several research questions remain unaddressed. The precise molecular interactions between etafedrine and the β2-adrenergic receptor could be further elucidated through advanced computational modeling and structural biology techniques. While some physicochemical and spectroscopic data are available, a more comprehensive public repository of raw NMR and HPLC data would be beneficial for future research and validation. Furthermore, detailed investigations into the metabolic pathways of etafedrine and the potential for drug-drug interactions remain areas ripe for further academic exploration. drugbank.com

Detailed Research Findings

Academic research has yielded specific data on the properties and actions of this compound.

Physicochemical Properties

The hydrochloride salt of etafedrine is typically a white to off-white crystalline powder. Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H20ClNO | drugbank.compharmacompass.com |

| Molecular Weight | 229.74 g/mol | drugbank.compharmacompass.com |

| Melting Range | 183°C - 186°C | amazonaws.com |

| Specific Rotation | -17.5° to -19.5° (5% solution in water) | amazonaws.com |

| Moisture Content | <0.5% w/w |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural confirmation of this compound.

Infrared (IR) Spectroscopy: The infrared spectrum of this compound shows characteristic absorption bands that confirm its functional groups. amazonaws.com While specific spectra are available in databases, detailed interpretation in publicly accessible literature is limited. epa.govgoogleapis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy would provide detailed information about the molecular structure of etafedrine. However, specific NMR data for this compound is not extensively detailed in the readily available academic literature, representing a gap in the current body of knowledge. drugbank.com

Mass Spectrometry: The molecular ion peak for the free base of etafedrine is observed at m/z 193, confirming its molecular weight.

Pharmacological Research Findings

Studies on isolated tissues have provided significant insights into the pharmacological profile of etafedrine.

In studies using guinea pig tracheal chain preparations, etafedrine was shown to antagonize contractions induced by acetylcholine (B1216132) or histamine. amazonaws.comncats.io

Notably, etafedrine, unlike ephedrine and tyramine (B21549), did not induce the release of norepinephrine in the perfused rabbit heart. amazonaws.comncats.io

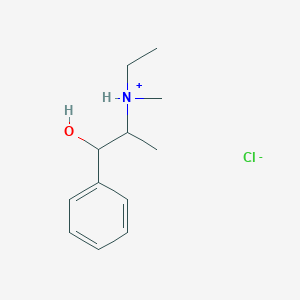

Structure

3D Structure of Parent

属性

CAS 编号 |

530-35-8 |

|---|---|

分子式 |

C12H19NO.ClH C12H20ClNO |

分子量 |

229.74 g/mol |

IUPAC 名称 |

(1R,2S)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C12H19NO.ClH/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11;/h5-10,12,14H,4H2,1-3H3;1H/t10-,12-;/m0./s1 |

InChI 键 |

WRONACHIHQGZSD-JGAZGGJJSA-N |

SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O.Cl |

手性 SMILES |

CCN(C)[C@@H](C)[C@@H](C1=CC=CC=C1)O.Cl |

规范 SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O.Cl |

外观 |

Solid powder |

其他CAS编号 |

5591-29-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

7681-79-0 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

etafedrine etafedrine hydrochloride etafedrine hydrochloride, (R-(R*,S*))-isomer etafedrine, (R*,S*)-isomer etafedrine, R-(R*,S*) etaphedrine L-N-ethylephedrine |

产品来源 |

United States |

Chemical Synthesis and Stereochemical Considerations

Established Synthesis Pathways for Etafedrine (B1671326) Hydrochloride

The primary route to Etafedrine hydrochloride involves the chemical modification of ephedrine (B3423809), a naturally occurring alkaloid. This process encompasses two key steps: the alkylation of the ephedrine molecule and the subsequent formation of the hydrochloride salt.

Alkylation Strategies for Ephedrine Derivatization

The synthesis of etafedrine from ephedrine is achieved through N-alkylation. A common and straightforward method involves the reaction of ephedrine with an ethylating agent, such as ethyl iodide. drugbank.com This reaction specifically targets the secondary amine group of the ephedrine molecule, introducing an ethyl group to form N-ethylephedrine, which is the free base of etafedrine. drugbank.comsmolecule.comdrugbank.com The N-ethylation of ephedrine has been shown to enhance its efficacy on beta-2 adrenoceptors while suppressing the indirect sympathomimetic activity seen with the parent compound. drugbank.com

Another approach to synthesizing ephedrine analogues involves the reductive amination of phenylacetylcarbinol (PAC), which itself can be produced via fermentation. dcu.ie While this method is more broadly applied to ephedrine analogues, it highlights alternative strategies that could potentially be adapted for etafedrine synthesis. dcu.ie

Methodologies for Hydrochloride Salt Formation

To improve the compound's stability and solubility for potential applications, the free base of etafedrine (N-ethylephedrine) is converted into its hydrochloride salt. The standard procedure for this conversion involves dissolving the ethylephedrine base in a suitable organic solvent, such as diethyl ether, and then introducing hydrogen chloride gas. drugbank.comsmolecule.comdrugbank.com This acid-base reaction leads to the protonation of the tertiary amine, resulting in the precipitation of this compound as a crystalline solid. The resulting salt is typically a white to off-white crystalline powder.

Stereochemical Control and Enantioselective Synthesis

Etafedrine possesses two chiral centers, giving rise to the possibility of four stereoisomers. The specific stereochemistry of etafedrine is crucial as different stereoisomers can exhibit varied biological activities. The desired stereoisomer of etafedrine is typically the (1R,2S) configuration.

Strategies for Achieving Enantiomeric Purity

Achieving a high degree of enantiomeric purity is a significant challenge in the synthesis of chiral compounds like etafedrine. One common strategy is to start with an enantiomerically pure precursor. Since the synthesis of etafedrine often begins with ephedrine, using a specific enantiomer of ephedrine, such as (-)-(1R,2S)-ephedrine, can direct the stereochemistry of the final product. wikipedia.org

Enantioselective synthesis methods aim to create a specific enantiomer directly. While specific documented enantioselective syntheses for etafedrine are not prevalent in the provided search results, general strategies for related compounds offer insights. These can include the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are later removed. youtube.com Another approach is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched substrate. researchgate.net For instance, a practical method for the kinetic resolution of β-hydroxy tertiary amines has been described using a chiral catalyst prepared from titanium isopropoxide and diisopropyl tartrate. researchgate.net

Diastereomeric Separation and Characterization

When a synthesis results in a mixture of diastereomers, their separation is necessary. Diastereomers have different physical properties, such as solubility and chromatographic behavior, which allows for their separation using techniques like fractional crystallization or chromatography. pace.edunumberanalytics.combme.hu For ephedrine and its derivatives, fractional crystallization of their hydrochloride salts has been shown to be an effective method for separating diastereomers. dcu.ie

Characterization of the separated diastereomers is essential to confirm their identity and purity. Various analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative configuration of stereocenters. rsc.org X-ray crystallography provides definitive information on the absolute configuration and solid-state structure of the molecule. bme.hu Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), especially with chiral stationary phases, are used to determine the enantiomeric and diastereomeric purity of the sample. pace.edunumberanalytics.com Differential Mobility Spectrometry (DMS) has also been shown to be effective in separating diastereomers like ephedrine and pseudoephedrine. lcms.czresearchgate.net

Molecular Pharmacology and Adrenergic Receptor Interactions

Mechanism of Action at Beta-Adrenergic Receptors

Etafedrine (B1671326) hydrochloride's therapeutic effects are primarily mediated through its action on beta-adrenergic receptors. Unlike its parent compound, ephedrine (B3423809), etafedrine exhibits a more refined mechanism of action.

Direct Selective Beta-2 Adrenoreceptor Agonism

Etafedrine acts as a selective beta-2 adrenergic receptor agonist. wikipedia.orgdrugbank.comnih.gov This direct agonism on the beta-2 receptors, which are predominantly located on the smooth muscle cells of the bronchial tree, leads to smooth muscle relaxation and subsequent bronchodilation. patsnap.com The activation of beta-2 adrenergic receptors initiates a signaling cascade involving the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP leads to the activation of protein kinase A, which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle.

Absence of Norepinephrine (B1679862) Release Induction

A key pharmacological feature that distinguishes etafedrine from ephedrine and tyramine (B21549) is its lack of indirect sympathomimetic activity. wikipedia.orgdrugbank.comnih.gov Etafedrine does not induce the release of norepinephrine from sympathetic nerve terminals. wikipedia.orgdrugbank.comnih.gov This is a significant distinction, as the indirect action of norepinephrine release contributes to many of the cardiovascular side effects associated with ephedrine. The N-ethylation of the ephedrine molecule to form etafedrine suppresses this indirect sympathomimetic activity, leading to a more targeted pharmacological effect on the beta-2 adrenoceptors. drugbank.comnih.gov

Ligand-Receptor Binding Dynamics and Selectivity

The selectivity of etafedrine for the beta-2 adrenergic receptor is a result of its specific molecular structure and the dynamics of its interaction with the receptor's binding pocket.

In Vitro Receptor Binding Studies and Affinities

| Compound | Human Beta-1 Adrenergic Receptor EC₅₀ (µM) | Human Beta-2 Adrenergic Receptor EC₅₀ (µM) |

|---|---|---|

| 1R,2S-Ephedrine | 0.5 | 0.36 |

| 1S,2R-Ephedrine | 72 | 106 |

| 1R,2R-Pseudoephedrine | 1122 | 7 |

| 1S,2S-Pseudoephedrine | 309 | 10 |

Data from a study on the direct effects of ephedrine isomers on human beta-adrenergic receptors, measuring adenylyl cyclase stimulation.

It is important to note that etafedrine is N-ethylephedrine, and the addition of the ethyl group is known to enhance beta-2 selectivity. Therefore, it is expected that etafedrine would exhibit a higher affinity for the beta-2 adrenergic receptor compared to the ephedrine isomers listed.

Molecular Determinants of Beta-2 Selectivity

The selectivity of etafedrine for the beta-2 adrenergic receptor is rooted in the structure-activity relationships of phenylethylamine compounds. The key molecular determinant for the enhanced beta-2 selectivity of etafedrine compared to ephedrine is the substitution on the amino group.

As the bulk of the substituent on the nitrogen atom of the phenylethylamine backbone increases, the affinity for alpha-adrenergic receptors generally decreases, while the affinity for beta-adrenergic receptors increases. The N-ethyl group in etafedrine is larger than the N-methyl group in ephedrine. This increased bulk favors interaction with the binding pocket of the beta-2 adrenergic receptor over the beta-1 and alpha-adrenergic receptors. The specific amino acid residues and their conformation within the transmembrane domains of the beta-2 adrenergic receptor create a binding site that can better accommodate the larger N-alkyl substituent of etafedrine, leading to a more stable and effective ligand-receptor interaction and subsequent agonistic activity.

Structure Activity Relationship Sar Studies

Influence of N-Alkylation on Adrenoreceptor Activity

The substitution on the amino nitrogen of β-phenylethylamines is a critical determinant of their affinity and selectivity for α- versus β-adrenoreceptors. Generally, as the steric bulk of the N-alkyl substituent increases, α-receptor agonist activity diminishes while β-receptor agonist activity is enhanced. uobasrah.edu.iqpharmacy180.com This principle is clearly demonstrated in the transition from ephedrine (B3423809) to etafedrine (B1671326).

Etafedrine is the N-ethyl derivative of ephedrine. This seemingly minor modification—the substitution of a methyl group (in ephedrine) with an ethyl group—has profound pharmacological consequences. The N-ethylation of ephedrine significantly suppresses the indirect sympathomimetic activity, which is a hallmark of ephedrine's action and involves the release of norepinephrine (B1679862) from sympathetic nerve terminals. nih.govnih.gov Concurrently, this modification markedly enhances the drug's efficacy as a direct agonist at β2-adrenoceptors. nih.gov

The ethyl group on the nitrogen atom allows for a more favorable interaction within the binding pocket of the β2-receptor compared to the smaller methyl group. Research on various sympathomimetic amines has shown that N-alkyl groups contribute to the affinity and efficacy of these compounds at β-receptors. nih.govnih.gov While primary and secondary amines generally exhibit good adrenergic activity, the nature of the alkyl substituent fine-tunes the receptor selectivity profile. uobasrah.edu.iqslideshare.net The progression from a primary amine (norephedrine) to a N-methyl secondary amine (ephedrine) and further to an N-ethyl secondary amine (etafedrine) illustrates a clear trend towards increased β-receptor activity and reduced α-receptor and indirect activities.

| Compound | N-Substituent | Primary Mechanism | α-Adrenergic Activity | β-Adrenergic Activity |

|---|---|---|---|---|

| Norephedrine (B3415761) | -H (Primary Amine) | Mixed (Direct/Indirect) | Moderate | Low |

| Ephedrine | -CH₃ (Methyl) | Mixed (Direct/Indirect) | Present | Moderate (β1, β2) |

| Etafedrine | -CH₂CH₃ (Ethyl) | Direct | Reduced | Enhanced (Selective for β2) |

Identification of Pharmacophore Elements Critical for Beta-2 Agonism

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific receptor and elicit a biological response. For β2-adrenoceptor agonists like etafedrine, the key pharmacophoric features are well-established and arise from the β-phenylethanolamine backbone. uobasrah.edu.iqoup.com

A widely accepted pharmacophore model for selective β2-agonists consists of five key chemical features: a hydrogen-bond acceptor, a hydrogen-bond donor, two aromatic rings, and a positive ionizable feature. nih.gov In the context of etafedrine, these elements can be identified as:

Aromatic Ring (Phenyl Group): This group is essential for binding to the receptor, likely through van der Waals or hydrophobic interactions with aromatic amino acid residues in the receptor's binding pocket.

β-Hydroxyl Group: The hydroxyl group on the carbon atom beta to the phenyl ring is crucial for high-affinity binding. It can act as both a hydrogen-bond donor and acceptor, forming a key interaction with a specific site on the β2-receptor. nih.govnih.gov Maximal activity in phenylethylamines is typically seen with a (1R)-configuration of this hydroxyl group. uobasrah.edu.iq

Protonated Amine (Positive Ionizable Feature): At physiological pH, the secondary amine of etafedrine is protonated, carrying a positive charge. This cationic center forms a critical ionic bond with a negatively charged amino acid residue, typically an aspartate residue, in the transmembrane domain of the receptor. uobasrah.edu.iq This interaction is a primary anchoring point for the ligand.

N-Alkyl Group: The N-ethyl substituent occupies a specific lipophilic pocket adjacent to the amine binding site, contributing to the compound's selectivity for the β2-receptor subtype over the β1-subtype. uobasrah.edu.iq

The spatial relationship between these features—specifically the two-carbon separation between the phenyl ring and the amino group—is also a strict requirement for potent direct-acting agonists. pharmacy180.com

| Pharmacophore Feature | Corresponding Moiety in Etafedrine | Putative Interaction with β2-Receptor |

|---|---|---|

| Aromatic Feature | Phenyl Ring | Hydrophobic/van der Waals interactions |

| Hydrogen Bond Donor/Acceptor | β-Hydroxyl Group | Hydrogen bonding |

| Positive Ionizable Center | Protonated Secondary Amine | Ionic bond with anionic residue (e.g., Aspartate) |

| Hydrophobic Region | N-Ethyl Group | Interaction with lipophilic pocket, enhancing selectivity |

Comparative SAR Analysis with Related Sympathomimetic Amines (e.g., Ephedrine)

A comparative analysis of etafedrine with its close structural analog, ephedrine, provides the clearest illustration of its SAR. Both molecules share the same core structure: a phenyl ring, a two-carbon side chain with a β-hydroxyl group, and an α-methyl group. The sole difference is the N-alkyl substituent.

Mechanism of Action: Ephedrine is a classic mixed-acting sympathomimetic. It acts directly as an agonist at both α- and β-adrenergic receptors and indirectly by promoting the release of norepinephrine from presynaptic neurons. drugbank.comckddb.com In contrast, the N-ethylation in etafedrine leads to a compound that acts primarily as a direct β2-adrenoreceptor agonist, with its indirect activity being significantly suppressed. nih.gov

Receptor Selectivity: As the bulk of the N-substituent increases from hydrogen (norephedrine) to methyl (ephedrine) to ethyl (etafedrine), β-receptor activity is potentiated relative to α-receptor activity. pharmacy180.com The N-ethyl group of etafedrine confers a higher degree of selectivity for the β2-receptor subtype, which is desirable for bronchodilator action.

Role of Other Structural Features:

α-Methyl Group: Present in both ephedrine and etafedrine, this group reduces the potency of direct receptor interaction compared to compounds without it. However, it significantly increases the duration of action by making the molecule resistant to metabolic degradation by monoamine oxidase (MAO). pharmacy180.com

β-Hydroxyl Group: This group is critical for direct receptor agonism in both molecules, contributing significantly to binding affinity. nih.gov

Lack of Catechol Hydroxyls: Neither molecule possesses the 3,4-dihydroxy (catechol) phenyl ring found in endogenous catecholamines like epinephrine. This makes them resistant to metabolism by catechol-O-methyltransferase (COMT), contributing to their oral bioavailability and longer duration of action. pharmacy180.com

| Structural Feature | Ephedrine | Etafedrine | Pharmacological Consequence |

|---|---|---|---|

| N-Substituent | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Increased N-substituent size decreases α-activity and indirect action, while increasing direct β2-agonist activity and selectivity. pharmacy180.comnih.gov |

| α-Carbon Substituent | Methyl (-CH₃) | Methyl (-CH₃) | Provides resistance to metabolism by MAO, increasing duration of action. pharmacy180.com |

| β-Carbon Substituent | Hydroxyl (-OH) | Hydroxyl (-OH) | Essential for direct-acting agonist activity and high receptor affinity. nih.govnih.gov |

| Phenyl Ring Substituents | None | None | Provides resistance to metabolism by COMT, allowing for oral activity. pharmacy180.com |

Metabolic Pathways and Biotransformation Studies

In Vitro Elucidation of Etafedrine (B1671326) Hydrochloride Metabolic Fate

Direct in vitro studies detailing the metabolic fate of etafedrine hydrochloride using human liver microsomes are not extensively documented in publicly available scientific literature. However, the metabolism of structurally related compounds, particularly ephedrine (B3423809), has been investigated, providing a basis for understanding the likely biotransformation of etafedrine.

In vitro drug metabolism studies are fundamental for characterizing the metabolic stability and identifying the enzymes responsible for the biotransformation of new chemical entities. nih.govresearchgate.net Such studies typically utilize human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary catalysts of phase I metabolic reactions. nih.govnih.gov

Based on the known metabolism of other N-alkylated phenethylamines, it is hypothesized that in vitro incubation of etafedrine with human liver microsomes would reveal several key metabolic pathways. These would likely include N-dealkylation and hydroxylation reactions. The primary N-dealkylation pathway for etafedrine would be N-deethylation, leading to the formation of N-methylephedrine (methylephedrine). Subsequent N-demethylation would then yield norephedrine (B3415761) (phenylpropanolamine).

Postulated Enzymatic Pathways and Metabolite Identification

The enzymatic pathways involved in the metabolism of this compound are presumed to involve several key enzyme systems, primarily located in the liver. These include cytochrome P450 (CYP) enzymes, monoamine oxidase (MAO), and catechol-O-methyltransferase (COMT). patsnap.comnih.gov

Cytochrome P450 (CYP) System: The CYP450 superfamily of enzymes is responsible for the oxidative metabolism of a vast array of xenobiotics, including many drugs. mdpi.com For N-alkylated compounds like etafedrine, CYP-mediated N-dealkylation is a common metabolic route. researchgate.net It is postulated that various CYP isoforms are involved in the sequential removal of the ethyl and methyl groups from the nitrogen atom of etafedrine. This process would lead to the formation of N-methylephedrine and subsequently norephedrine. Hydroxylation of the phenyl ring is another potential CYP-mediated reaction, although this is generally a minor pathway for ephedrine. nih.gov

Monoamine Oxidase (MAO): MAO is an enzyme that catalyzes the oxidative deamination of monoamines. nih.gov While the primary substrates for MAO are endogenous neurotransmitters like norepinephrine (B1679862) and dopamine, it can also metabolize sympathomimetic amines. The action of MAO on the side chain of etafedrine or its dealkylated metabolites could lead to the formation of an unstable intermediate that is further converted to phenylacetone (B166967) and eventually benzoic acid, which can be conjugated and excreted. nih.gov

Catechol-O-Methyltransferase (COMT): COMT is involved in the metabolism of catechol-containing compounds. wikipedia.orgnih.gov While etafedrine itself is not a catechol, if aromatic hydroxylation occurs to form a catechol metabolite, COMT could then catalyze the methylation of one of the hydroxyl groups. However, as phenolic metabolites of ephedrine have not been readily detected, this is considered a less likely pathway. nih.gov

The anticipated metabolites of this compound are summarized in the table below, based on the known metabolic pathways of ephedrine and other related phenethylamines.

| Parent Compound | Metabolic Reaction | Postulated Metabolite | Enzymes Involved (Postulated) |

| Etafedrine | N-Deethylation | N-Methylephedrine | Cytochrome P450 (CYP) |

| N-Methylephedrine | N-Demethylation | Norephedrine (Phenylpropanolamine) | Cytochrome P450 (CYP) |

| Etafedrine/Metabolites | Oxidative Deamination | Phenylacetone -> Benzoic Acid | Monoamine Oxidase (MAO) |

| Etafedrine/Metabolites | Aromatic Hydroxylation | Hydroxylated derivatives | Cytochrome P450 (CYP) |

Comparative Biotransformation with Ephedrine and Other Phenethylamines

The biotransformation of this compound can be understood in the context of the metabolism of its parent compound, ephedrine, and other structurally similar phenethylamines.

Comparison with Ephedrine: The primary metabolic pathway for ephedrine is N-demethylation to form norephedrine. nih.govnih.gov A significant portion of an administered dose of ephedrine is excreted unchanged in the urine. nih.govresearchgate.net Similarly, it is expected that a considerable fraction of etafedrine may also be excreted without metabolism. The N-ethyl group in etafedrine introduces an additional site for dealkylation compared to ephedrine. The rate and extent of N-deethylation versus N-demethylation (of the resulting N-methylephedrine) would be a key differentiating factor in their metabolic profiles. Studies with other N-alkylated compounds suggest that the size of the alkyl group can influence the rate of dealkylation.

Comparison with Other Phenethylamines: The metabolism of phenethylamines generally involves N-dealkylation, hydroxylation, and oxidative deamination. For instance, methamphetamine undergoes N-demethylation to amphetamine. The metabolic pathways of synthetic cathinones, which share the phenethylamine (B48288) backbone, also prominently feature N-dealkylation and reduction of the keto group. The presence of the β-hydroxyl group in etafedrine, similar to ephedrine, influences its metabolic profile and distinguishes it from phenethylamines lacking this feature, such as amphetamine.

The following table provides a comparative overview of the primary metabolic pathways of etafedrine (postulated) and related phenethylamines.

| Compound | Primary Metabolic Pathways | Key Metabolites |

| Etafedrine (Postulated) | N-Deethylation, N-Demethylation, Oxidative Deamination | N-Methylephedrine, Norephedrine, Benzoic Acid |

| Ephedrine | N-Demethylation, Oxidative Deamination, Excreted Unchanged nih.govnih.gov | Norephedrine, Benzoic Acid, 1,2-dihydroxy-1-phenylpropane nih.gov |

| Methamphetamine | N-Demethylation, Aromatic Hydroxylation | Amphetamine, 4-Hydroxymethamphetamine |

| Phenethylamine | Oxidative Deamination | Phenylacetic Acid |

Advanced Analytical Methodologies in Chemical Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable in modern chemical research for the unambiguous identification, structural elucidation, and quantification of compounds like Etafedrine (B1671326) hydrochloride. These techniques rely on the interaction of electromagnetic radiation with the molecule, providing a unique spectral fingerprint based on its electronic and vibrational properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the quantitative analysis of pharmaceutical compounds. The method is based on the principle of light absorption by molecules, leading to electronic transitions. For compounds containing chromophores, such as the phenyl group in Etafedrine hydrochloride, this technique is particularly effective.

Research on the closely related compound, Ephedrine (B3423809) hydrochloride, provides a framework for the analytical application of UV-Vis spectroscopy. In quantitative studies using distilled water as a solvent, the maximum absorbance (λmax) for Ephedrine hydrochloride was identified at 270 nm. sciensage.inforesearchgate.net The Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte, is typically linear over a specified range. For Ephedrine hydrochloride, a linearity range of 2-10 μg/mL has been established with a high coefficient of correlation (r²) of 0.999. sciensage.inforesearchgate.netresearchgate.net

Method validation according to ICH guidelines demonstrates the suitability of UV-Vis spectroscopy for routine analysis. Key validation parameters for the analysis of Ephedrine hydrochloride are summarized in the table below.

| Validation Parameter | Reported Value (for Ephedrine HCl) | Reference |

|---|---|---|

| Linearity Range | 2-10 μg/mL | sciensage.inforesearchgate.net |

| Coefficient of Correlation (r²) | 0.999 | sciensage.inforesearchgate.net |

| Accuracy (% Recovery) | 98.6 - 99.17% | sciensage.inforesearchgate.netresearchgate.net |

| Precision (% RSD) | < 2% | sciensage.inforesearchgate.netresearchgate.net |

| Limit of Detection (LOD) | 0.079 μg/mL | sciensage.inforesearchgate.netresearchgate.net |

| Limit of Quantification (LOQ) | 0.24 μg/mL | sciensage.inforesearchgate.netresearchgate.net |

These findings suggest that a similar UV spectrophotometric method could be readily developed and validated for the quantification and purity assessment of this compound in bulk and pharmaceutical forms. sciensage.inforesearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. jchps.com These methods probe the vibrational modes of a molecule. ksu.edu.sa For a vibration to be IR active, it must induce a change in the molecule's dipole moment, whereas for a vibration to be Raman active, it must cause a change in the molecule's polarizability. jchps.comksu.edu.sa Consequently, these two techniques are often complementary. ksu.edu.sa

For this compound, the vibrational spectra would be characterized by specific bands corresponding to its functional groups. Key expected vibrations include:

O-H Stretching: A broad band in the IR spectrum, typically around 3400-3200 cm⁻¹, arising from the hydroxyl group.

N-H Stretching: A sharp to medium band in the IR spectrum for the secondary amine hydrochloride, usually in the 2800-2400 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹.

Aromatic C=C Bending: Sharp peaks in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.

C-O Stretching: A strong band in the IR spectrum, typically in the 1260-1000 cm⁻¹ range, corresponding to the alcohol group.

Raman spectroscopy is particularly sensitive to non-polar, homo-nuclear bonds, making it an excellent tool for analyzing the C-C bonds of the phenyl ring and the carbon backbone. ksu.edu.sa Differences in the crystalline structure (polymorphism) can also be identified, as molecule-molecule interactions in the crystal unit cell can cause observable changes in frequencies, intensities, and the number of bands in both IR and Raman spectra. americanpharmaceuticalreview.com

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Primary Technique |

|---|---|---|

| O-H (Alcohol) | 3400 - 3200 | Infrared |

| N⁺-H (Amine Salt) | 2800 - 2400 | Infrared |

| C-H (Aromatic) | 3100 - 3000 | Raman/Infrared |

| C-H (Aliphatic) | 3000 - 2850 | Raman/Infrared |

| C=C (Aromatic) | 1600 - 1450 | Raman |

| C-O (Alcohol) | 1260 - 1000 | Infrared |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.gov Both ¹H and ¹³C NMR are used to map the connectivity of atoms within a molecule.

Expected ¹H NMR signals for this compound:

A multiplet in the aromatic region (~7.2-7.4 ppm) for the phenyl protons.

A doublet for the proton on the carbon bearing the hydroxyl group (C¹-H).

A multiplet for the proton on the carbon bearing the amino group (C²-H).

A doublet for the methyl group protons (C³-H₃).

A quartet for the methylene protons of the N-ethyl group (-N-CH₂-CH₃).

A triplet for the methyl protons of the N-ethyl group (-N-CH₂-CH₃).

Expected ¹³C NMR signals for this compound: The table below shows the reported ¹³C NMR chemical shifts for Ephedrine HCl and the predicted shifts for the N-ethyl carbons in Etafedrine HCl. researchgate.net

| Carbon Atom | Reported δ (ppm) for Ephedrine HCl | Expected δ (ppm) for Etafedrine HCl |

|---|---|---|

| C1 (CH-OH) | 76.9 | ~77 |

| C2 (CH-NH) | 62.7 | ~63 |

| C3 (CH₃) | 14.4 | ~14 |

| N-CH₃ | 32.5 | - |

| N-CH₂-CH₃ | - | ~40-45 |

| N-CH₂-CH₃ | - | ~12-15 |

| Aromatic C (Quaternary) | ~140 | ~140 |

| Aromatic CH | ~126-129 | ~126-129 |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign all proton and carbon signals and confirm the structure of this compound.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. ojp.gov When a molecule is ionized, it forms a molecular ion (or a protonated molecule, [M+H]⁺, in soft ionization techniques like electrospray ionization), which can then break apart into smaller, charged fragments.

For this compound (C₁₂H₁₉NO·HCl), the molecular weight of the free base is 193.28 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of 194.

The fragmentation pattern is highly characteristic of the molecular structure. Based on the known fragmentation of the related compound ephedrine, the primary cleavage is expected to occur at the Cα-Cβ bond (the bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group). researchgate.netresearchgate.net This cleavage results in the formation of a stable, nitrogen-containing fragment.

Proposed Fragmentation for Etafedrine ([M+H]⁺ = m/z 194):

Parent Ion [M+H]⁺: m/z 194

Loss of water (-H₂O): m/z 176

Major Fragment: Cleavage of the Cα-Cβ bond would yield a fragment containing the N-ethylamino group with an m/z of 72 ([CH₃-CH=N⁺H-CH₂-CH₃]). This is often the base peak in the spectrum.

Phenyl-containing fragments: Fragments corresponding to the tropylium ion (m/z 91) and the phenyl radical (m/z 77) are also possible from the aromatic portion of the molecule.

| Ion | Proposed Structure/Origin | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 194 |

| [M+H - H₂O]⁺ | Loss of Water | 176 |

| [C₄H₁₀N]⁺ | Cα-Cβ Cleavage Fragment | 72 |

| [C₇H₇]⁺ | Tropylium Ion | 91 |

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the parent ion and its fragments, enabling the calculation of the elemental formula and providing greater confidence in the structural assignment. core.ac.uknih.gov

Chromatographic Separation and Analysis Techniques

Chromatographic techniques are essential for separating components of a mixture and for determining the purity and concentration of a specific compound. High-Performance Liquid Chromatography is the premier method for this purpose in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Assay Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of pharmaceutical compounds. ijrpc.com Its high resolution and sensitivity make it ideal for developing assays and for detecting trace-level impurities.

A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds like this compound. In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. Several HPLC methods have been developed and validated for the analysis of the related compound ephedrine, which can be adapted for Etafedrine. nih.govmdpi.com

A typical RP-HPLC method would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either an isocratic or gradient elution mode. nih.govmdpi.com Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs, such as 206 nm or 210 nm. mdpi.comeurekaselect.com

The table below outlines a representative set of conditions for an HPLC method suitable for the analysis of this compound, based on established methods for similar compounds. nih.govmdpi.comeurekaselect.comresearchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Methanol and Sodium Lauryl Sulfate (SLS) 49.8 mM (65:35 v/v), pH 2.2 | mdpi.comresearchgate.net |

| Flow Rate | 1.0 mL/min | ijrpc.com |

| Detection | UV at 206 nm | mdpi.comresearchgate.net |

| Column Temperature | 40°C | eurekaselect.com |

| Injection Volume | 10-50 µL | ijrpc.comnih.gov |

| Retention Time | Typically < 10 minutes | mdpi.comresearchgate.net |

Such a method would be fully validated according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. mdpi.com Linearity for similar compounds has been confirmed in ranges such as 50–150 μg/mL, with recovery results between 98–102% and precision values (%RSD) below 2%. mdpi.comresearchgate.net This validated HPLC method is crucial for quality control, allowing for the accurate assay of this compound and the profiling of any process-related impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Degradants

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in identifying potential volatile impurities from its synthesis and detecting degradation products that may form during storage or under stress conditions.

The analysis of Etafedrine by GC-MS typically requires a derivatization step to increase its volatility and thermal stability. A common approach involves silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide, which react with the hydroxyl group of the etafedrine molecule. This process reduces the polarity of the compound, leading to improved peak shape and resolution on nonpolar or semi-polar capillary columns commonly used in GC.

Research Findings: Studies on related compounds like ephedrine have demonstrated the utility of GC-MS in identifying degradants. For instance, methcathinone has been identified as an oxidation product of ephedrine under certain conditions. rug.nl Given the structural similarity, Etafedrine could potentially undergo similar oxidative degradation. The mass spectrometer, operating in electron ionization (EI) mode, provides characteristic fragmentation patterns for the derivatized analyte and any related substances. scielo.brscielo.brnih.gov The resulting mass spectra allow for unambiguous identification by comparing them to spectral libraries or by interpreting the fragmentation pathways.

For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity for the target analytes. scielo.brnih.gov

Table 1: GC-MS Parameters for Analysis of Related Phenylpropanolamines

| Parameter | Typical Value/Condition |

|---|---|

| Column | 30 m capillary column (slightly polar) nih.gov |

| Injector Temperature | 250 - 300 °C scielo.brscielo.br |

| Carrier Gas | Helium or Nitrogen oregonstate.edu |

| Derivatizing Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide scielo.br |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV scielo.brscielo.br |

| MS Acquisition Mode | Full-scan (for identification), SIM (for quantification) scielo.brnih.gov |

Chiral Chromatography for Enantiomeric Excess Determination

Etafedrine possesses two chiral centers, meaning it can exist as four possible stereoisomers. The specific stereoisomer, (1R,2S)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol, is the pharmacologically active form. Therefore, it is critical to determine the enantiomeric excess (e.e.) to ensure the purity and efficacy of the compound. Chiral chromatography is the primary method for separating and quantifying these stereoisomers.

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) can be employed for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown broad applicability for the enantioseparation of ephedrine and its analogues in HPLC. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

Research Findings: Research on the chiral separation of ephedrine enantiomers has explored various techniques. Direct methods using chiral stationary phases are common. nih.govpace.edu Indirect methods, which involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, are also utilized. pace.edunih.gov For GC-based chiral separations, cyclodextrin-based columns are frequently used. pace.edu Capillary electrophoresis with chiral selectors like cyclodextrins has also been effective in separating ephedrine enantiomers. nih.govresearchgate.net The determination of enantiomeric excess is crucial for pharmaceutical quality control. ucdavis.eduheraldopenaccess.us

Table 2: Chiral Separation Techniques for Ephedrine Analogues

| Technique | Chiral Selector/Stationary Phase | Key Findings |

|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Lux i-amylose-1) nih.gov | Achieved baseline separation of ephedrine and pseudoephedrine enantiomers. nih.gov |

| Chiral GC-MS | β-cyclodextrin column pace.edu | Showed potential for chiral separation, though resolution can be challenging without derivatization. pace.edu |

| Capillary Electrophoresis | Cyclodextrins (e.g., HDAS-β-CD) nih.gov | Demonstrated enhanced chiral recognition and separation of ephedrine enantiomers. nih.gov |

| Indirect GC-MS | Chiral Derivatizing Agent (e.g., L-TPC) | Forms diastereomers that can be separated on achiral columns. pace.edu |

Advanced Surface and Trace Analysis Methods (for research materials)

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is a highly surface-sensitive analytical technique used to determine the elemental composition of the top few atomic layers (typically 3-10 nm) of a material's surface. carleton.edulibretexts.org The technique involves bombarding the sample surface with a focused beam of high-energy electrons, which causes the ejection of a core-level electron from an atom. kratos.com An outer-shell electron then fills the vacancy, and the excess energy is transferred to another outer-shell electron, which is ejected from the atom. This ejected electron is the Auger electron. kratos.com

The kinetic energy of the Auger electron is characteristic of the element from which it originated, allowing for elemental identification. kratos.com AES is capable of detecting all elements except hydrogen and helium. carleton.edu A major advantage of AES is its high spatial resolution, which allows for the elemental analysis of very small surface features. kratos.com

For a research material like this compound, AES could be employed to:

Assess Surface Purity: Detect the presence of inorganic contaminants or trace metals on the surface of the crystalline powder.

Analyze Thin Films: Characterize the elemental composition of thin coatings or surface modifications applied to the material.

Investigate Corrosion or Degradation: Study changes in surface elemental composition resulting from environmental exposure.

While AES is a powerful tool for elemental surface analysis, it provides limited information about the chemical state of the detected elements. wikipedia.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is another surface-sensitive technique that provides information about elemental composition, chemical state, and electronic state of atoms within the top 1-10 nm of a material's surface. historyofyesterday.comwikipedia.org The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. kratos.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is unique to each element and its chemical environment. kratos.com

XPS is particularly valuable in pharmaceutical research for understanding the surface chemistry of active pharmaceutical ingredients (APIs) and formulations. historyofyesterday.comeag.comkingnewswire.com This is critical because surface properties can influence dissolution rates, stability, and bioavailability. eag.comkingnewswire.com

For this compound (C₁₂H₁₉NO·HCl), XPS analysis can provide detailed chemical information:

Elemental Quantification: Determine the atomic concentrations of carbon, nitrogen, oxygen, and chlorine on the sample surface.

Chemical State Analysis: High-resolution scans of the C 1s, O 1s, and N 1s regions can distinguish between different functional groups. For the nitrogen in the ethyl(methyl)amino group of Etafedrine, the N 1s binding energy would be expected in the range typical for tertiary amines. The binding energies for nitrogen in organic compounds can overlap, but high-resolution spectra can often differentiate between species like amines/amides and protonated amines. xpsfitting.comxpsfitting.comresearchgate.netresearchgate.netacs.org

Contaminant Detection: Identify surface impurities, such as residual solvents or manufacturing residues. historyofyesterday.comkingnewswire.com

Table 3: Expected N 1s Binding Energies for Nitrogen Species

| Nitrogen Species | Typical Binding Energy (eV) |

|---|---|

| Amine/Amide | ~400.5 eV acs.org |

| Pyrrolic/Secondary and Tertiary Amines | ~400.4 - 400.6 eV researchgate.net |

| Protonated Amine | ~401.7 - 402.4 eV researchgate.net |

This ability to probe the specific chemical states of elements makes XPS a powerful tool for characterizing the surface of research-grade this compound, ensuring its purity and understanding its surface interactions. historyofyesterday.comeag.com

Theoretical and Computational Chemistry Applications

Molecular Docking and Dynamics Simulations of Etafedrine-Receptor Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as etafedrine (B1671326), and its protein target. mdpi.comscienceopen.com For etafedrine, the primary target of interest is the β2-adrenergic receptor, as it is known to act as a selective β2-adrenoreceptor agonist. nih.govdrugbank.com N-ethylation of its parent compound, ephedrine (B3423809), notably enhances its efficacy at these receptors. nih.govdrugbank.com

Molecular Docking: This technique predicts the preferred orientation of etafedrine when bound to the active site of the β2-adrenergic receptor to form a stable complex. mdpi.com The process involves sampling a high number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on binding energy. Lower binding energy scores typically indicate a more stable and favorable interaction. Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the etafedrine-receptor complex. For instance, simulations could identify specific amino acid residues within the β2-adrenergic receptor that form crucial bonds with the hydroxyl and amine groups of etafedrine.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the etafedrine-receptor complex over time. scienceopen.comnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. mdpi.comnih.gov MD simulations are crucial for assessing the stability of the binding pose predicted by docking. scienceopen.com They can also elucidate conformational changes in the receptor upon ligand binding, which is essential for initiating a biological response, and provide a more accurate estimation of the binding free energy. nih.gov

Table 1: Illustrative Molecular Docking and Dynamics Data for Etafedrine-β2-Adrenergic Receptor Complex This table presents hypothetical data typical of what would be generated in a computational study.

| Computational Metric | Value/Description | Significance |

|---|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol | Predicts a strong and stable binding interaction between etafedrine and the β2-adrenergic receptor. |

| Key Interacting Residues | Asp113, Ser204, Phe290 | Identifies specific amino acids in the receptor's active site that form hydrogen bonds and hydrophobic interactions with etafedrine. |

| RMSD of Ligand (MD Simulation) | 1.2 Å (over 100 ns) | Indicates that the binding pose of etafedrine within the receptor pocket is stable throughout the simulation period. |

| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | A more rigorous calculation from MD simulations confirming a highly favorable binding free energy. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing fundamental insights into its structure, stability, and reactivity. These methods, based on the principles of quantum mechanics, can determine various molecular descriptors for etafedrine hydrochloride.

Electronic Structure: Calculations such as Density Functional Theory (DFT) can be used to determine the distribution of electrons within the etafedrine molecule. This allows for the calculation of properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests the molecule is more reactive.

Reactivity Descriptors: An electrostatic potential (ESP) map can be generated to visualize the charge distribution on the molecular surface. Regions with negative potential (typically around electronegative atoms like oxygen and nitrogen) are prone to electrophilic attack, while regions with positive potential are susceptible to nucleophilic attack. For etafedrine, the ESP map would highlight the electron-rich areas around the hydroxyl and amine groups, which are crucial for receptor interaction. These calculations can help explain why certain parts of the molecule are involved in binding and metabolic reactions.

Table 2: Hypothetical Quantum Chemical Descriptors for Etafedrine This table contains theoretical values for illustrative purposes.

| Descriptor | Value | Implication for Reactivity and Binding |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons in a reaction. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest available electron orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A relatively large gap suggests high kinetic stability of the etafedrine molecule. |

| Dipole Moment | 2.1 Debye | A significant dipole moment suggests the molecule is polar, influencing its solubility and ability to form electrostatic interactions. |

| Electrostatic Potential | Negative potential localized on the oxygen and nitrogen atoms. | Identifies these atoms as likely sites for hydrogen bonding with the adrenergic receptor. |

Predictive Modeling for Pharmacological Profiles and Metabolic Transformations

Metabolic Transformation Prediction: Predicting a drug's metabolism is crucial for understanding its duration of action and potential for producing active or toxic metabolites. nih.gov In silico tools can predict the sites on a molecule that are most susceptible to metabolic reactions. nih.goveurekaselect.com Etafedrine is known to be metabolized in the liver, potentially by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). patsnap.com Predictive software uses rule-based systems or machine learning models trained on large datasets of known metabolic transformations to identify which atoms in etafedrine are likely to be modified by these enzymes. researchgate.net For example, these models might predict N-de-ethylation or oxidation as probable metabolic pathways. Physiologically-based pharmacokinetic (PBPK) models can further integrate this information to simulate the drug's absorption, distribution, metabolism, and excretion (ADME) profile in the body. researchgate.netnih.gov

Table 3: Predicted Metabolic Transformations of Etafedrine This table outlines likely metabolic pathways for etafedrine based on its structure and known metabolism of related compounds.

| Metabolic Reaction | Predicted Metabolite | Enzyme Family |

|---|---|---|

| N-De-ethylation | Ephedrine | Cytochrome P450 (CYP) |

| N-Demethylation | N-ethyl-norephedrine | Cytochrome P450 (CYP) |

| Oxidative Deamination | Phenylpropan-1,2-dione | Monoamine Oxidase (MAO) |

| Hydroxylation | Hydroxylated Etafedrine | Cytochrome P450 (CYP) |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Chiral Methodologies

The synthesis of single-enantiomer drugs is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. ijprajournal.com Etafedrine (B1671326), also known as N-ethylephedrine, is synthesized by the alkylation of ephedrine (B3423809). wikipedia.org The parent compound, ephedrine, has two chiral centers, resulting in four possible stereoisomers. nih.govresearchgate.net Future research is likely to focus on the development of novel, stereoselective synthetic routes to produce the desired (1R,2S)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol enantiomer of etafedrine with high purity.

Current research into the synthesis of related compounds, such as ephedrine analogues, utilizes both chemical and biosynthetic methods. Chemical synthesis approaches for ephedrine analogues have included methods starting from raw materials like styrene (B11656) or propionaldehyde. dcu.ie Biosynthetic methods, particularly microbial synthesis, are emerging as a frontier in the synthesis of ephedrine analogues, offering potentially greener and more efficient pathways. nih.govresearchgate.net

A significant area of future exploration lies in the application of advanced chiral methodologies. While techniques like fractional crystallization of hydrochloride derivatives have been used to separate optically pure ephedrine analogues, newer methods are continually being developed. dcu.ie Research into the chiral separation of ephedrine isomers using techniques such as gas chromatography-mass spectrometry (GC-MS) with β-cyclodextrin columns and supercritical fluid chromatography (SFC) provides a roadmap for developing highly efficient methods for etafedrine. nih.govpace.edu The development of enantioselective analytical methods is crucial not only for monitoring the stereochemical purity of the final product but also for studying the pharmacological activity of individual enantiomers.

Application of Advanced Analytical Techniques for Impurity Profiling and Stability Studies

Ensuring the purity and stability of a pharmaceutical compound is paramount. Future research on Etafedrine hydrochloride will undoubtedly leverage advanced analytical techniques to achieve a comprehensive impurity profile and a thorough understanding of its stability under various conditions.

Impurity Profiling:

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of quality control. ijprajournal.com Hyphenated analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) have become indispensable tools for impurity profiling. ijprajournal.com For this compound, the application of these techniques can help in the detection, identification, and quantification of process-related impurities, degradation products, and any potential contaminants.

Future studies will likely focus on developing and validating highly sensitive and specific stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), for this compound. nih.govmdpi.com These methods are essential for separating the active ingredient from its degradation products, allowing for accurate quantification and monitoring of the drug's stability over time.

Stability Studies:

Forced degradation studies are a key component of drug development, providing insights into the intrinsic stability of a molecule and its degradation pathways. medcraveonline.comnih.govbiotech-asia.org These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. medcraveonline.comnih.govpharmaguideline.com The degradation products formed are then identified and characterized.

While specific forced degradation studies on this compound are not extensively reported in the available literature, studies on the degradation of ephedrine provide a valuable framework. For instance, ephedrine has been shown to degrade in the presence of certain oxidizing agents and upon exposure to ultraviolet light. nih.gov One identified degradation product of ephedrine under oxidative stress is methcathinone. rug.nlresearchgate.netrug.nl Future research should involve comprehensive forced degradation studies on this compound to identify its specific degradation products and pathways. This information is crucial for developing stable formulations and establishing appropriate storage conditions and shelf-life.

Continued Elucidation of Structure-Activity Relationships for Targeted Receptor Modulation

Understanding the relationship between the chemical structure of a drug and its biological activity is fundamental to rational drug design. Etafedrine acts as a sympathomimetic agent, primarily exerting its effects through interaction with adrenergic receptors. drugbank.compatsnap.com It is known that N-ethylation of ephedrine to form etafedrine suppresses indirect sympathomimetic activity and enhances its efficacy on beta-2 adrenoceptors. drugbank.com This suggests a degree of selectivity in its mechanism of action.

Future research in this area will likely focus on a more detailed elucidation of the structure-activity relationships (SAR) of this compound and its analogues. This involves synthesizing a series of related compounds with systematic modifications to the chemical structure and evaluating their binding affinities and functional activities at various adrenergic receptor subtypes. pharmacy180.com

Studies on ephedrine isomers have demonstrated that stereochemistry plays a crucial role in their interaction with adrenergic receptors. nih.govnih.gov For example, the (1R,2S)-ephedrine isomer is the most potent of the four ephedrine isomers on all three human beta-adrenergic receptors. nih.gov Similar detailed investigations into the stereoisomers of etafedrine would provide valuable insights into the optimal stereochemistry for targeted receptor modulation. A deeper understanding of the SAR for etafedrine could pave the way for the design of new analogues with improved receptor selectivity and a more favorable therapeutic profile.

常见问题

Q. What analytical techniques are recommended for quantifying Etafedrine hydrochloride in biological matrices?

Q. How is this compound synthesized in laboratory settings?

Methodological Answer :

- Route : Start with (±)-norephedrine as a precursor. Perform reductive alkylation using ethyl iodide in anhydrous ethanol under nitrogen atmosphere.

- Purification : Isolate the free base via fractional crystallization, then treat with HCl gas in diethyl ether to yield the hydrochloride salt .

- Characterization : Validate identity via melting point (MP: 183–185°C), IR (N-H stretch at 3300 cm⁻¹), and NMR (δ 1.2 ppm for ethyl group) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect using absorbent materials .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported pharmacokinetic parameters of this compound?

Methodological Answer :

- Step 1 : Compare study designs for variables like dosage forms (oral vs. intravenous) or animal models (rodent vs. primate) .

- Step 2 : Conduct meta-analysis using PRISMA guidelines to identify confounding factors (e.g., pH-dependent absorption in the GI tract) .

- Step 3 : Validate findings via in vivo studies with controlled covariates (e.g., fasting state, co-administered drugs) .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term experiments?

Methodological Answer :

- Buffer Selection : Use citrate buffer (pH 4.5) to minimize hydrolysis. Avoid phosphate buffers due to metal ion interactions .

- Additives : Include antioxidants like 0.1% ascorbic acid to prevent oxidative degradation .

- Accelerated Stability Testing : Store solutions at 40°C/75% RH for 6 months; monitor degradation products via LC-MS .

Q. Which in vitro models are most suitable for studying adrenergic receptor binding mechanisms of this compound?

Methodological Answer :

- Model 1 : Radioligand binding assays using cloned human α₁-adrenergic receptors (KD values < 10 nM indicate high affinity) .

- Model 2 : Functional assays in isolated rat aorta to measure vasoconstriction (EC50 = 1–5 µM) .

- Contradiction Note : Discrepancies between binding affinity and functional potency may arise from receptor reserve or G-protein coupling efficiency .

Key Considerations for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。